molecular formula C10H20O2Te B14247797 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- CAS No. 444144-97-2

1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-

Cat. No.: B14247797
CAS No.: 444144-97-2
M. Wt: 299.9 g/mol
InChI Key: XMBIQYBGLHQVTG-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is a heterocyclic organic compound It features a five-membered ring with two oxygen atoms and a tellurium-containing side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolanes can be synthesized from carbonyl compounds and diols in the presence of a Brönsted or Lewis acid catalyst . For 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl-, the synthesis involves the reaction of a carbonyl compound with 1,2-ethanediol and a butyltelluroethyl group under acidic conditions. The reaction typically requires refluxing in toluene with a catalyst like toluenesulfonic acid, which facilitates the removal of water from the reaction mixture .

Industrial Production Methods

Industrial production of 1,3-dioxolanes often involves similar methods but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3/Pyridine

    Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4

    Substitution: RLi, RMgX, RCuLi

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols .

Mechanism of Action

The mechanism of action of 1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- involves its interaction with molecular targets through its tellurium-containing side chain. This side chain can participate in redox reactions, influencing various biochemical pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-[2-(butyltelluro)ethyl]-2-methyl- is unique due to its tellurium-containing side chain, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring redox activity and complex formation .

Properties

CAS No.

444144-97-2

Molecular Formula

C10H20O2Te

Molecular Weight

299.9 g/mol

IUPAC Name

2-(2-butyltellanylethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C10H20O2Te/c1-3-4-8-13-9-5-10(2)11-6-7-12-10/h3-9H2,1-2H3

InChI Key

XMBIQYBGLHQVTG-UHFFFAOYSA-N

Canonical SMILES

CCCC[Te]CCC1(OCCO1)C

Origin of Product

United States

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